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molecular formula C9H8N4 B8774439 5-(Pyridin-3-yl)pyrazin-2-amine CAS No. 1159816-78-0

5-(Pyridin-3-yl)pyrazin-2-amine

Cat. No. B8774439
M. Wt: 172.19 g/mol
InChI Key: SJGNIZFAJDLNQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863291B2

Procedure details

Pyridin-3-ylboronic acid (307 mg, 2.50 mmol), 5-bromopyrazin-2-amine (391 mg, 2.25 mmol) and dichlorobis(triphenylphosphine)-palladium(II) (88 mg, 0.13 mmol) were added to degassed dioxane (12 mL) and the mixture was stirred for 30 min. Then sodium carbonate (795 mg, 7.50 mmol) and degassed water (8 mL) were added and the reaction was heated in a closed reaction vial at 100° C. for 8 h. The reaction was allowed to stand at ambient temperature over the weekend. It was diluted into ethyl acetate (100 mL) and extracted with brine (3×25 mL). The organic layers were dried over sodium sulfate and concentrated in vacuo. The crude product was purified by column chromatography (0 to 5% methanol/ethyl acetate) to afford 5-(pyridin-3-yl)pyrazin-2-amine (235 mg, 1.37 mmol, 54.6% yield). 1H NMR (400 MHz, Acetone) δ ppm 9.13 (1 H, d, J=1.51 Hz), 8.54 (1 H, d, J=1.26 Hz), 8.50 (1 H, dd, J=4.78, 1.51 Hz), 8.22-8.28 (1 H, m), 8.07 (1 H, d, J=1.26 Hz), 7.39 (1 H, ddd, J=7.87, 4.72, 0.76 Hz), 6.05 (2 H, br. s.). MS (LC/MS) R.T.=0.58; [M+H]+=173.20.
Quantity
307 mg
Type
reactant
Reaction Step One
Quantity
391 mg
Type
reactant
Reaction Step One
Quantity
88 mg
Type
catalyst
Reaction Step One
Quantity
795 mg
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3](B(O)O)[CH:2]=1.Br[C:11]1[N:12]=[CH:13][C:14]([NH2:17])=[N:15][CH:16]=1.C(=O)([O-])[O-].[Na+].[Na+].O>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)(=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:11]2[N:12]=[CH:13][C:14]([NH2:17])=[N:15][CH:16]=2)[CH:2]=1 |f:2.3.4,^1:27,46|

Inputs

Step One
Name
Quantity
307 mg
Type
reactant
Smiles
N1=CC(=CC=C1)B(O)O
Name
Quantity
391 mg
Type
reactant
Smiles
BrC=1N=CC(=NC1)N
Name
Quantity
88 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Step Two
Name
Quantity
795 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to degassed dioxane (12 mL)
ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
to stand at ambient temperature over the weekend
EXTRACTION
Type
EXTRACTION
Details
extracted with brine (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (0 to 5% methanol/ethyl acetate)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC(=CC=C1)C=1N=CC(=NC1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.37 mmol
AMOUNT: MASS 235 mg
YIELD: PERCENTYIELD 54.6%
YIELD: CALCULATEDPERCENTYIELD 60.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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